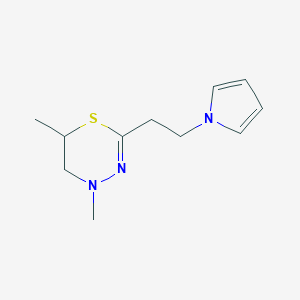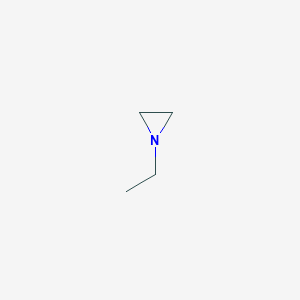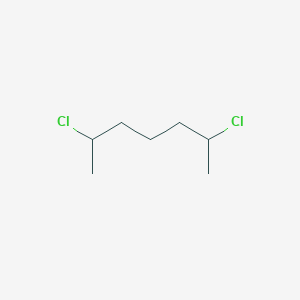
2,6-Dichloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloroheptane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The compound is also known as 1,4-dichloro-2-heptene or simply DCH and has the chemical formula of C7H14Cl2.
Mécanisme D'action
The mechanism of action of 2,6-Dichloroheptane is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to other molecules. This can lead to changes in the structure and function of the molecules, which can have a variety of effects.
Effets Biochimiques Et Physiologiques
2,6-Dichloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to certain cell lines, particularly cancer cells. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dichloroheptane in lab experiments is its high reactivity. This allows it to be used in a variety of organic synthesis reactions. However, its toxicity can also be a limitation, as it can be harmful to researchers if not handled properly.
Orientations Futures
There are a number of potential future directions for research on 2,6-Dichloroheptane. One area of interest is its potential as an anticancer agent. Another area of interest is its use in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different cell lines.
Méthodes De Synthèse
2,6-Dichloroheptane is synthesized by reacting heptene with chlorine gas in the presence of a catalyst such as aluminum chloride or iron (III) chloride. The reaction takes place at room temperature and produces a mixture of isomers, with the 2,6-isomer being the most abundant.
Applications De Recherche Scientifique
2,6-Dichloroheptane is used in a variety of scientific research applications. One of its primary uses is as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Propriétés
Numéro CAS |
15880-12-3 |
|---|---|
Nom du produit |
2,6-Dichloroheptane |
Formule moléculaire |
C7H14Cl2 |
Poids moléculaire |
169.09 g/mol |
Nom IUPAC |
2,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OCZAASMLSBYXTR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)Cl)Cl |
SMILES canonique |
CC(CCCC(C)Cl)Cl |
Synonymes |
2,6-Dichloroheptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



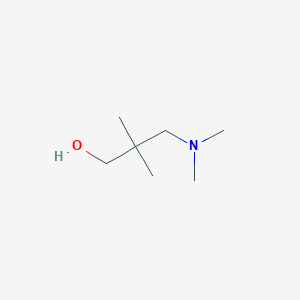
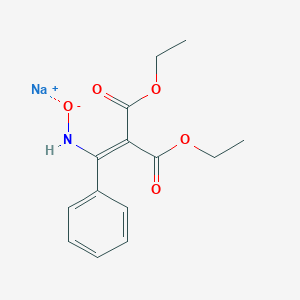
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
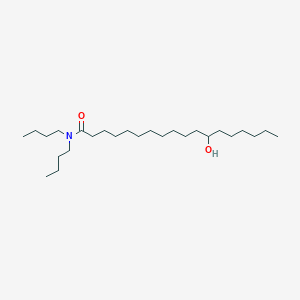
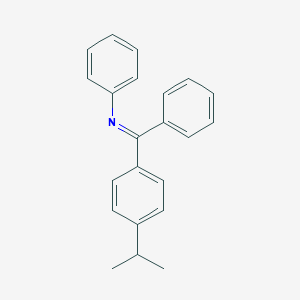
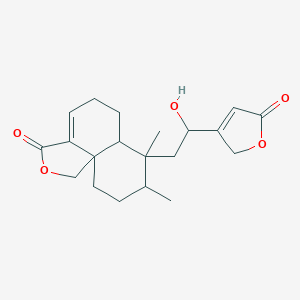
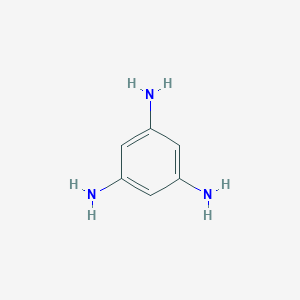
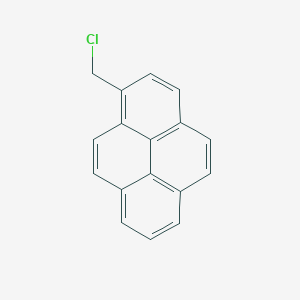
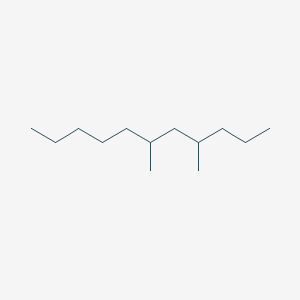
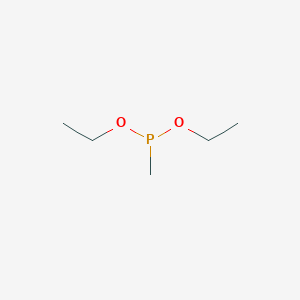
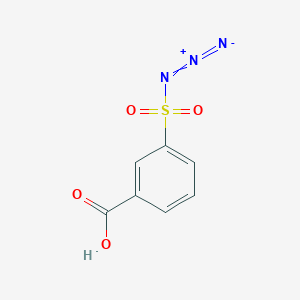
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
